3-Amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid; hydrochloride, with the CAS number 1311315-34-0, is a fluorinated amino acid derivative. Its molecular formula is C6H8F3NO2·HCl, and it has a molecular weight of approximately 219.59 g/mol. This compound features a trifluoromethyl group attached to a cyclobutane ring, which contributes to its unique chemical properties and biological activities. The trifluoromethyl substitution enhances lipophilicity and can influence the compound's interaction with biological targets, making it significant in pharmaceutical research and development .
The InChI code for this compound is 1S/C6H8F3NO2.ClH/c7-6(8,9)5(10)1-3(2-5)4(11)12;/h3H,1-2,10H2,(H,11,12);1H. This representation provides insight into its structural configuration, indicating the presence of functional groups that are crucial for its reactivity and biological interactions .
The trifluoromethyl group can also participate in nucleophilic substitutions and influence reaction pathways due to its electronegative nature .
This compound exhibits significant biological activity, particularly in the modulation of enzyme functions related to amino acid metabolism. It has been shown to interact with various enzymes, potentially acting as an inhibitor or modulator. The presence of the trifluoromethyl group enhances its binding affinity to certain proteins, making it a valuable tool for studying protein-ligand interactions .
In cellular contexts, 3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid; hydrochloride influences gene expression and cellular metabolism. It has been observed to affect signaling pathways by interacting with key proteins involved in metabolic processes. Such interactions may lead to alterations in cellular responses, highlighting its potential as a research tool in biochemical studies.
The synthesis of 3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid; hydrochloride typically involves several steps starting from readily available precursors. One common method includes:
3-Amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid; hydrochloride serves multiple roles in medicinal chemistry:
Studies on the interactions of 3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid; hydrochloride with various biomolecules reveal its potential as an inhibitor or modulator of enzyme activity. Its unique trifluoromethyl group enhances binding affinities and specificity towards target proteins, making it a subject of interest in drug design and development .
Several compounds share structural similarities with 3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid; hydrochloride. Here are notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
1-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | 1824498-96-5 | Lacks the hydrochloride salt form; similar structure |
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | 53417580 | No amino group; focuses on carboxylic properties |
(1S,3S)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid | 1311315-34-0 | Enantiomeric form affecting biological interactions |
The uniqueness of 3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid; hydrochloride lies in its specific combination of the trifluoromethyl group and amino functionality within a cyclobutane framework. This combination not only enhances its biochemical properties but also provides distinct pathways for synthetic modifications compared to similar compounds .